molecular formula C20H20ClN3O3S2 B2690508 N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683259-90-7

N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2690508
CAS RN: 683259-90-7
M. Wt: 449.97
InChI Key: UKGZWGKWFFAUMX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of the Aurora A kinase, a protein that plays a critical role in cell division and proliferation. In

Scientific Research Applications

Anticancer Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives have been explored for their potential anticancer activities. A study by Yılmaz et al. (2015) synthesized derivatives of this compound and found that one particular derivative demonstrated significant proapoptotic activity on melanoma cell lines, suggesting its potential as an anticancer agent (Yılmaz et al., 2015).

Antiviral Activity

Another area of research is the antiviral activity of related compounds. Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide and found that certain compounds showed anti-tobacco mosaic virus activity, indicating potential for broader antiviral applications (Chen et al., 2010).

Cardiac Electrophysiological Activity

Compounds similar to N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide have been investigated for their cardiac electrophysiological properties. Morgan et al. (1990) synthesized and evaluated the activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, revealing their potential as selective class III agents affecting cardiac electrophysiology (Morgan et al., 1990).

Application in Green Chemistry

This compound has also found applications in green chemistry. Khazaei et al. (2015) used a related compound as an efficient and homogeneous catalyst for the synthesis of various derivatives in aqueous media, highlighting its utility in eco-friendly chemical processes (Khazaei et al., 2015).

Photovoltaic Performance

In the field of solar energy, compounds similar to N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide have been explored for enhancing the performance of solar cells. Chu et al. (2011) studied the impact of morphology control in polycarbazole-based bulk heterojunction solar cells, contributing to improved photovoltaic performance (Chu et al., 2011).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-13-9-11-24(12-10-13)29(26,27)15-7-5-14(6-8-15)19(25)23-20-22-18-16(21)3-2-4-17(18)28-20/h2-8,13H,9-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGZWGKWFFAUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

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